Trans-2-Butene Is Thermodynamically More Stable Than Cis-2-Butene by 2.8 kJ/mol
Trans-2-butene (CAS 624-64-6) is thermodynamically favoured over cis-2-butene (CAS 590-18-1) at room temperature. Acid-catalysed equilibration yields a trans:cis ratio of 76:24, corresponding to a free-energy difference ΔG° = −2.8 kJ/mol (−0.66 kcal/mol) [1]. This stability difference is corroborated by heats of hydrogenation: trans-2-butene ΔH°hydrog = −115 kJ/mol, cis-2-butene ΔH°hydrog = −119 kJ/mol, a difference of 4 kJ/mol [2].
| Evidence Dimension | Thermodynamic stability (equilibrium ratio and heat of hydrogenation) |
|---|---|
| Target Compound Data | Trans-2-butene: ΔH°hydrog = −115 kJ/mol; equilibrium fraction ~76% |
| Comparator Or Baseline | Cis-2-butene: ΔH°hydrog = −119 kJ/mol; equilibrium fraction ~24% |
| Quantified Difference | ΔG° = 2.8 kJ/mol; equilibrium ratio 76:24; ΔΔH°hydrog = 4 kJ/mol in favour of trans |
| Conditions | Acid-catalysed equilibration at 25 °C (room temperature); hydrogenation over Pd or Pt catalyst |
Why This Matters
Procurement specifications listing ‘2-butene’ without isomer ratio imply an uncontrolled cis/trans composition that directly alters hydrogenation exothermicity, downstream equilibrium yields, and process heat management.
- [1] LibreTexts Chemistry. (2024). 7.7: Stability of Alkenes. Retrieved May 7, 2026, from https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/07:_Alkenes-_Structure_and_Reactivity/7.07:_Stability_of_Alkenes View Source
- [2] LibreTexts Chemistry. (2024). 7.7: Stability of Alkenes (heats of hydrogenation table). Retrieved May 7, 2026, from https://chem.libretexts.org View Source
